1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Overview
Description
1-(2-allyl-4-methylphenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a useful research compound. Its molecular formula is C21H24N2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.188863393 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis : Xu and Ye (2007) studied a similar compound, 3-allyl-1-(2-cyanobenzyl)-2-methylbenzimidazol-3-ium bromide, focusing on its crystal structure. They found that the allyl and cyanophenyl groups were approximately perpendicular to the central benzimidazole unit, impacting the compound's crystal packing through C—H⋯Br interactions (Xu & Ye, 2007).
DNA Binding and Cytotoxicity : Paul et al. (2015) synthesized benzimidazole-containing compounds, exploring their DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. They discovered that these compounds bind DNA through an intercalative mode and show significant in vitro cytotoxic effect, which could be relevant for cancer research (Paul et al., 2015).
Catalytic Properties : Díez et al. (2012) reported on bis-allyl ruthenium(IV) complexes containing benzimidazole, which showed high activity as catalysts in the isomerization of allylic alcohols into carbonyl compounds in aqueous medium. This suggests potential applications in organic synthesis (Díez et al., 2012).
Synthesis and Structural Characterization : Infante-Castillo and Hernández‐Rivera (2008) conducted a study on 1-propenyl isomeric derivatives of 2-methylbenzimidazole, which are structurally similar to the compound . Their work included synthesis, characterization, and DFT calculations for structural and spectral characteristics, providing insights into the compound's potential applications in chemical synthesis (Infante-Castillo & Hernández‐Rivera, 2008).
Synthesis of Novel Benzimidazoles : Özil et al. (2018) explored the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, highlighting their potential as glucosidase inhibitors with antioxidant activity. This indicates possible applications in biochemistry and pharmacology (Özil et al., 2018).
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(4-methyl-2-prop-2-enylphenyl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-4-7-17-12-15(2)10-11-18(17)13-19(24)14-23-16(3)22-20-8-5-6-9-21(20)23/h4-6,8-12,19,24H,1,7,13-14H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMVFKXHKZIEER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CN2C(=NC3=CC=CC=C32)C)O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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